molecular formula C14H12O2 B6325349 2-Formyl-6-(4-methylphenyl)phenol CAS No. 343603-84-9

2-Formyl-6-(4-methylphenyl)phenol

Cat. No.: B6325349
CAS No.: 343603-84-9
M. Wt: 212.24 g/mol
InChI Key: UUNWUNNYZZWSDV-UHFFFAOYSA-N
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Description

2-Formyl-6-(4-methylphenyl)phenol is a versatile organic intermediate of significant interest in advanced chemical research and development. Its molecular structure, which incorporates both a formyl group and a phenolic hydroxyl group on a biphenyl scaffold, makes it a valuable precursor for the synthesis of complex molecules. One of the primary applications of this compound and its structural analogs is in the design and synthesis of chemosensors. Formylphenol derivatives serve as the foundational core for creating highly selective chelating ligands, which can be used to detect metal ions such as Zn²⁺ through ratiometric displacement techniques and fluorescence enhancement . Furthermore, this compound is instrumental in the preparation of Schiff base ligands via condensation with primary amines . The resulting Schiff bases are a critically important class of ligands in coordination chemistry, known for forming stable complexes with various metal ions. These complexes have demonstrated a wide range of potential biological activities in scientific studies, including antibacterial properties and in-vitro cytotoxicity against cancer cell lines, making them subjects of interest in medicinal chemistry and drug discovery . Researchers value this compound for its role in exploring non-covalent interactions and charge transfer processes, as investigated through frontier molecular orbital (FMO) analysis and other computational methods . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(4-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-15)14(13)16/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNWUNNYZZWSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626369
Record name 2-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
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Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343603-84-9
Record name 2-Hydroxy-4′-methyl[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343603-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Formyl 6 4 Methylphenyl Phenol and Its Analogs

Direct Formylation Approaches to Phenolic Systems

Direct formylation involves the introduction of a formyl group (-CHO) onto a phenolic ring in a single step. These reactions are typically electrophilic aromatic substitutions, where the electron-rich nature of the phenol (B47542) facilitates the attack of a formylating agent. wikipedia.org

Vilsmeier-Haack Formylation Strategies for Ortho-Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including phenols. chemistrysteps.comwikipedia.org The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium salt. chemistrysteps.comwikipedia.org This electrophilic species then reacts with the phenolic substrate.

The Vilsmeier reagent is a weaker electrophile compared to those used in other formylation reactions like the Friedel-Crafts acylation. chemistrysteps.com Consequently, it is particularly effective for highly activated aromatic rings such as those found in phenols and anilines. chemistrysteps.com The reaction typically proceeds through the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org For phenolic substrates, the reaction often shows a preference for ortho-formylation. Micellar catalysis, using surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB), has been shown to enhance the rate of Vilsmeier-Haack formylation of phenols. jocpr.com Solvent-free conditions, such as grinding the reactants in a mortar and pestle or using microwave irradiation, have also been demonstrated to be effective, offering good yields and significantly reduced reaction times compared to traditional solvent-based methods. ajrconline.org

Mechanochemical and Solvent-Free Formylation Techniques

In recent years, mechanochemical methods have emerged as a sustainable alternative to traditional solvent-based reactions. The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formyl source, can be adapted for mechanochemical conditions. researchgate.net By milling the phenolic substrate with HMTA and an acid like sulfuric acid in a solid medium such as silica (B1680970), mono-formylated phenols can be obtained with high ortho-selectivity. researchgate.net This solvent-free approach avoids the use of toxic and high-boiling point solvents like trifluoroacetic acid, which are sometimes employed in conventional Duff reactions. researchgate.net

Another solvent-free approach involves the Vilsmeier-Haack reaction under microwave irradiation or by grinding the reactants together, which has been shown to provide formyl derivatives in good yields with significantly shorter reaction times compared to solution-phase reactions. ajrconline.org

Other Electrophilic Formylation Reactions on Electron-Rich Aromatic Rings

Several other electrophilic formylation methods are applicable to phenols and other electron-rich aromatic rings. wikipedia.org These reactions are forms of electrophilic aromatic substitution and work best with substrates that can readily form nucleophilic species, such as the phenoxide ion from a phenol. wikipedia.org

One such method is the Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄). doaj.orgsynarchive.com This method has been shown to be effective for the ortho-formylation of electron-rich phenols, with the regioselectivity being highly influenced by coordination between the aromatic substrate and the metal center. doaj.orgmdpi.com The reaction tolerates various substituents on the phenol ring. mdpi.com

The Gattermann and Gattermann-Koch reactions are other classical methods for formylating aromatic rings, although they often require strong acid catalysis. wikipedia.org The Duff reaction, using hexamethylenetetramine, is typically used for phenolic formylation and can lead to ortho-formylation. wikipedia.orgresearchgate.net Formylation can also be achieved using paraformaldehyde in the presence of magnesium chloride and triethylamine (B128534), a method that provides high yields of salicylaldehydes with exclusive ortho-selectivity. orgsyn.orgmdma.chorgsyn.orgorgsyn.org

Formylation MethodReagentsKey Features
Vilsmeier-Haack DMF, POCl₃Good for electron-rich rings, ortho-directing for phenols. chemistrysteps.comwikipedia.org
Mechanochemical Duff HMTA, H₂SO₄, SilicaSolvent-free, high ortho-selectivity. researchgate.net
Rieche Formylation Dichloromethyl methyl ether, TiCl₄Good for ortho-formylation of electron-rich phenols. doaj.orgsynarchive.commdpi.com
Paraformaldehyde/MgCl₂ Paraformaldehyde, MgCl₂, Et₃NHigh yields, exclusive ortho-formylation. orgsyn.orgmdma.chorgsyn.orgorgsyn.org

Multi-Step Synthesis via Intermediate Functionalization

An alternative to direct formylation is a multi-step approach where a precursor molecule is first functionalized and then converted to the desired formylphenol.

Approaches Involving Halogenated Phenol Precursors

Halogenated phenols can serve as versatile precursors for the synthesis of formylphenols. orgsyn.orggoogle.comgoogle.com For instance, a halogen atom can be introduced onto the phenolic ring, and subsequent reactions can be performed to introduce the formyl group. Halogen-substituted phenols are good substrates in the ortho-formylation reaction using paraformaldehyde and magnesium chloride/triethylamine. orgsyn.org This allows for the synthesis of halogenated salicylaldehydes, which can then potentially undergo further transformations. orgsyn.org The halogen can act as a directing group or a handle for further functionalization, such as cross-coupling reactions to introduce the 4-methylphenyl group before or after the formylation step.

Transformations of Phenolic Esters or Other Protected Forms

Protecting the hydroxyl group of a phenol as an ester or another protecting group can be a strategic step in a multi-step synthesis. orgsyn.org This allows for chemical manipulations on other parts of the molecule without interference from the acidic phenolic proton. For example, a phenolic ester can be subjected to formylation, and the ester group can then be hydrolyzed to reveal the free phenol. The formylation of phenols using paraformaldehyde and MgCl₂/Et₃N tolerates the presence of ester groups, although electron-withdrawing groups can slow down the reaction. orgsyn.org Another approach involves the ortho-lithiation of a protected phenol, such as an N-isopropylcarbamate, followed by quenching with a formylating agent like DMF. scribd.com Subsequent deprotection yields the salicylaldehyde (B1680747). scribd.com

Precursor TypeSynthetic StrategyExample
Halogenated Phenol Ortho-formylation followed by other transformations or vice-versa.Formylation of a bromophenol using paraformaldehyde/MgCl₂/Et₃N. orgsyn.org
Phenolic Ester Formylation followed by deprotection of the ester.Formylation of methyl 4-hydroxybenzoate. mdma.ch
Protected Phenol Ortho-lithiation and quenching with a formylating agent.Lithiation of an ortho-aryl N-isopropylcarbamate followed by DMF quench. scribd.com

Derivatization from Related Phenols and Aldehydes

The primary route for the synthesis of 2-Formyl-6-(4-methylphenyl)phenol involves a two-step process: the synthesis of the precursor 2-(4-methylphenyl)phenol (B24602), followed by its formylation.

The precursor, 2-(4-methylphenyl)phenol, also known as 2-(p-tolyl)phenol, can be efficiently synthesized using the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org In a typical procedure, 2-bromophenol (B46759) is coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. libretexts.orgresearchgate.netorganic-chemistry.org The reaction is generally carried out in a solvent system like toluene, THF, or a mixture of an organic solvent and water. wikipedia.org

Once the 2-(4-methylphenyl)phenol precursor is obtained, the next critical step is the introduction of a formyl (-CHO) group at the ortho-position to the hydroxyl group. Two classical methods are particularly relevant for this transformation: the Duff reaction and the magnesium chloride-mediated formylation.

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or acetic acid. wikipedia.orgmaxbrainchemistry.comchem-station.com This reaction is known to favor ortho-formylation in phenols due to the directing effect of the hydroxyl group. wikipedia.orgmaxbrainchemistry.com The reaction proceeds through the formation of an iminium ion from HMTA, which then attacks the electron-rich phenol ring. Subsequent hydrolysis of the resulting benzylamine (B48309) intermediate yields the desired aldehyde. wikipedia.org

A more modern and often higher-yielding alternative is the magnesium chloride-mediated formylation (also known as the Casnati-Skattebøl formylation). orgsyn.org This method involves the reaction of the phenol with magnesium chloride and triethylamine to form a magnesium phenoxide complex. This complex then reacts with paraformaldehyde to introduce the formyl group with high regioselectivity at the ortho position. orgsyn.orgresearchgate.net

The derivatization can also be viewed from the perspective of the aldehyde. For instance, the synthesized this compound can be further derivatized through reactions of the aldehyde group. A common derivatization is the formation of a Schiff base by condensation with a primary amine. For example, reaction with an aniline (B41778) derivative would yield the corresponding imine. researchgate.net

Regioselectivity and Yield Optimization in Synthetic Pathways

The regioselectivity of the formylation step is a critical factor in the synthesis of this compound. The goal is to introduce the formyl group exclusively at the C6 position, which is the ortho position to the hydroxyl group and adjacent to the p-tolyl substituent.

In the case of the Duff reaction , while it generally favors ortho-formylation, the presence of the bulky 4-methylphenyl group at the 2-position can influence the regioselectivity. wikipedia.orgmaxbrainchemistry.com The reaction conditions, such as temperature and the nature of the acidic medium, can be optimized to maximize the yield of the desired this compound isomer. However, the Duff reaction is sometimes associated with moderate yields and the potential for the formation of byproducts. ecu.edu

The magnesium chloride-mediated formylation , on the other hand, is reported to exhibit excellent regioselectivity for ortho-formylation of phenols. orgsyn.orgresearchgate.net The mechanism is believed to involve the chelation of the magnesium ion between the phenolic oxygen and the oxygen of the incoming formaldehyde, which directs the electrophilic attack to the adjacent ortho position. This method often provides higher yields of the salicylaldehyde derivative compared to the Duff reaction. orgsyn.org For 2-substituted phenols, formylation occurs preferentially at the less sterically hindered ortho position. In the case of 2-(4-methylphenyl)phenol, this would be the C6 position.

Below is a table summarizing the expected regioselectivity and typical yield ranges for the formylation methods discussed.

Formylation MethodReagentsExpected RegioselectivityTypical Yield Range (%)
Duff ReactionHexamethylenetetramine, Acid (e.g., glycerol/boric acid)Predominantly ortho20-50
MgCl₂-mediated FormylationParaformaldehyde, MgCl₂, TriethylamineExclusively ortho60-90

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical processes. This includes the use of less hazardous reagents, greener solvents, and more energy-efficient reaction conditions.

A significant advancement in this area is the development of a mechanochemical Duff reaction . researchgate.netacs.orgnih.gov This solid-phase synthesis is performed by milling the phenol, hexamethylenetetramine, and a solid acid catalyst (like silica gel with a small amount of sulfuric acid) together. researchgate.netacs.org This method avoids the use of bulk, often toxic, solvents like trifluoroacetic acid that are sometimes used in traditional Duff reactions. researchgate.netnih.gov The mechanochemical approach often leads to high yields, exclusive ortho-selectivity for phenols, and simplified work-up procedures, making it a more sustainable alternative. researchgate.netacs.orgnih.gov

The choice of solvent is another key aspect of green chemistry. In the Suzuki-Miyaura coupling step, the use of water as a co-solvent can reduce the reliance on volatile organic compounds (VOCs). wikipedia.org For other related reactions, research into greener solvents like dihydrolevoglucosenone (Cyrene™), which is a bio-based alternative to polar aprotic solvents, is ongoing. researchgate.net Supramolecular solvents have also been explored for the extraction of phenolic compounds, offering a more environmentally friendly approach to purification. nih.gov

Furthermore, the development of more efficient catalytic systems for both the Suzuki-Miyaura coupling and formylation reactions contributes to green chemistry by reducing waste and energy consumption. This includes the use of highly active catalysts at low loadings and catalysts that can be recycled and reused.

The table below outlines some green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry ApproachApplication in SynthesisEnvironmental Benefit
MechanochemistrySolid-phase Duff reaction for formylationReduces/eliminates the use of bulk solvents. researchgate.netacs.orgnih.gov
Use of Greener SolventsWater as a co-solvent in Suzuki-Miyaura couplingReduces reliance on volatile organic compounds (VOCs). wikipedia.org
High-Efficiency CatalysisLow-loading, recyclable catalysts for coupling and formylationReduces metal waste and energy consumption.

Chemical Reactivity and Transformation Mechanisms of 2 Formyl 6 4 Methylphenyl Phenol

Reactions of the Formyl Group

The aldehyde functionality is a primary site of reactivity in 2-Formyl-6-(4-methylphenyl)phenol, participating in oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The formyl group of phenolic aldehydes can be readily oxidized to the corresponding carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. A wide array of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule.

Common reagents used for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO4), chromic acid (generated from CrO3 in acid, also known as Jones reagent), and sodium hypochlorite. chemistrysteps.comlibretexts.org For substrates sensitive to harsh conditions, milder oxidants are preferred. Sodium perborate (B1237305) in acetic acid provides an effective method for oxidizing aromatic aldehydes to carboxylic acids. organic-chemistry.org Another mild and chemoselective option is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO2) buffered with a weak acid, often in the presence of a chlorine scavenger like 2-methyl-2-butene (B146552) to prevent side reactions with the activated aromatic ring. researchgate.net The oxidation of phenolic aldehydes such as syringaldehyde (B56468) and vanillin (B372448) to their corresponding carboxylic acids (syringic acid and vanillic acid) has been observed in studies involving ozonolysis. acs.org

The general transformation is detailed in the table below.

Table 1: General Conditions for Oxidation of Phenolic Aldehydes

Oxidizing Agent Typical Conditions Product
Potassium Permanganate (KMnO4) Basic or acidic solution, heat 2-Carboxy-6-(4-methylphenyl)phenol
Jones Reagent (CrO3/H2SO4) Acetone, room temperature 2-Carboxy-6-(4-methylphenyl)phenol
Sodium Chlorite (NaClO2) t-BuOH/H2O, NaH2PO4, 2-methyl-2-butene 2-Carboxy-6-(4-methylphenyl)phenol

Reduction Reactions to Hydroxymethyl Groups

The formyl group can be reduced to a primary alcohol (a hydroxymethyl group), yielding 2-(hydroxymethyl)-6-(4-methylphenyl)phenol. This conversion is typically achieved using metal hydride reducing agents. openochem.orglibretexts.org

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for this purpose. libretexts.org It is known for its safety and ease of handling, and it effectively reduces aldehydes and ketones without affecting less reactive functional groups like esters. openochem.orglibretexts.org A more powerful reducing agent, lithium aluminum hydride (LiAlH4), can also be used. libretexts.orgchemguide.co.uk However, LiAlH4 is much more reactive, reacting violently with protic solvents like water and alcohols, and thus requires anhydrous conditions, typically in an ether solvent. chemguide.co.uk The reduction of an aldehyde to a primary alcohol is a general and high-yielding reaction. chemguide.co.ukyoutube.com

The reaction proceeds via nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon, forming an intermediate alkoxide, which is then protonated during workup to give the final alcohol product. openochem.orglibretexts.org

Table 2: Reagents for Reduction of Phenolic Aldehydes

Reducing Agent Typical Solvent(s) Product
Sodium Borohydride (NaBH4) Ethanol (B145695), Methanol, or Water 2-(Hydroxymethyl)-6-(4-methylphenyl)phenol
Lithium Aluminum Hydride (LiAlH4) Anhydrous Ether (e.g., Diethyl ether, THF) 2-(Hydroxymethyl)-6-(4-methylphenyl)phenol

Condensation Reactions, including Schiff Base Formation with Amine Derivatives

The formyl group readily undergoes condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases. chemistrysteps.com This reaction is a cornerstone of coordination chemistry and is widely used to synthesize multidentate ligands. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group).

The synthesis of Schiff bases from phenolic aldehydes is typically carried out by refluxing the aldehyde and the amine in an alcoholic solvent like ethanol or methanol. In some cases, a catalytic amount of acid can be added to facilitate the dehydration step. Schiff bases derived from substituted phenols and various amines are widely reported, highlighting the versatility of this reaction.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key center of reactivity, influencing the aromatic ring via electronic effects and participating directly in substitution and derivatization reactions.

Derivatization and Esterification Reactions

The phenolic hydroxyl group can be derivatized through reactions such as etherification and esterification. However, the acidity of the phenolic proton and the presence of other reactive sites can necessitate specific reaction conditions.

Esterification of phenols is generally less facile than that of aliphatic alcohols because the phenolic oxygen is less nucleophilic due to the delocalization of its lone pair electrons into the aromatic ring. youtube.com Direct Fischer esterification with a carboxylic acid under acidic conditions is often slow and inefficient for phenols. youtube.com Therefore, more reactive acylating agents such as acid chlorides or acid anhydrides are typically used, often in the presence of a base like pyridine. youtube.comyoutube.com The base serves to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide ion, and to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.comyoutube.com This method allows for the selective esterification of a phenolic hydroxyl group even in the presence of other functional groups. youtube.com Etherification, such as in the Williamson ether synthesis, can also be performed by first converting the phenol to its conjugate base (phenoxide) with a strong base, followed by reaction with an alkyl halide. magtech.com.cn

Reactivity of the Aryl Substituent (4-methylphenyl group)

The reactivity of the 4-methylphenyl substituent, also known as a para-tolyl group, in this compound is a crucial aspect of its chemical behavior. This section explores the electronic influence of the methyl group on the reactivity of this aryl substituent and the potential pathways for its further functionalization.

The methyl group (-CH₃) appended to the second phenyl ring plays a significant role in modulating the electronic environment and, consequently, the reactivity of that ring. As an electron-donating group, the methyl group influences the reactivity of the phenyl ring to which it is attached, primarily through an inductive effect. mdpi.com

The key electronic effects of the methyl group on the 4-methylphenyl substituent are summarized below:

Electronic EffectDescriptionImpact on Reactivity
Inductive Effect (+I) The methyl group, being more electron-releasing than hydrogen, pushes electron density into the aromatic ring.This increases the electron density of the phenyl ring, making it more nucleophilic and thus more susceptible to electrophilic attack compared to an unsubstituted phenyl ring. quora.com
Hyperconjugation This involves the delocalization of sigma (σ) electrons from the C-H bonds of the methyl group into the pi (π) system of the aromatic ring.Similar to the inductive effect, hyperconjugation further enhances the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methyl group.

The directing influence of the methyl group in electrophilic aromatic substitution is well-established. It directs incoming electrophiles to the positions ortho and para to itself. In the case of the 4-methylphenyl group, the para position is already occupied by the bond to the first phenolic ring. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the methyl group.

The activated nature of the 4-methylphenyl ring opens up possibilities for a variety of functionalization reactions. These reactions can be exploited to introduce new functional groups, thereby modifying the chemical and physical properties of the parent molecule. The potential functionalization reactions are primarily electrophilic aromatic substitutions.

Potential Electrophilic Aromatic Substitution Reactions on the 4-methylphenyl Ring:

ReactionReagents and ConditionsExpected Outcome
Nitration Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to introduce a nitro group (-NO₂) onto the ring. byjus.comIntroduction of a nitro group at a position ortho to the methyl group.
Halogenation Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the ring. byjus.comMono- or di-halogenation at the positions ortho to the methyl group.
Friedel-Crafts Alkylation Reaction with an alkyl halide in the presence of a Lewis acid (e.g., AlCl₃) could introduce an additional alkyl group.Attachment of an alkyl group at a position ortho to the methyl group.
Friedel-Crafts Acylation Reaction with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid would introduce an acyl group (-COR).Introduction of an acyl group at a position ortho to the methyl group.

Coordination Chemistry and Ligand Design with 2 Formyl 6 4 Methylphenyl Phenol

Role as a Chelating Ligand in Metal Complex Synthesis

2-Formyl-6-(4-methylphenyl)phenol and its derivatives are valuable as chelating ligands, which can bind to a central metal ion through multiple donor atoms. This chelation results in the formation of stable, cyclic structures known as metal complexes. The presence of both a hydroxyl and a formyl group in ortho positions to each other is key to its coordinating ability.

Coordination Modes and Binding Sites (e.g., Phenolic Oxygen, Formyl Oxygen)

The primary binding sites of this compound involve the deprotonated phenolic oxygen and the oxygen atom of the formyl group. This bidentate coordination, where both oxygen atoms bind to the metal center, creates a stable six-membered chelate ring. The phenolic proton is typically lost upon coordination, leading to a formal negative charge on the oxygen atom, which then forms a strong coordinate covalent bond with the metal ion. The formyl oxygen, with its lone pair of electrons, acts as a neutral donor to the metal center.

In many instances, the formyl group can undergo further reaction, typically a condensation reaction with a primary amine, to form a Schiff base ligand. semanticscholar.org These Schiff base derivatives introduce an imine nitrogen atom as an additional coordination site, expanding the ligand's denticity and the structural diversity of the resulting metal complexes. semanticscholar.org For example, Schiff bases derived from this compound can act as tridentate or tetradentate ligands, binding through the phenolic oxygen, the imine nitrogen, and potentially other donor atoms from the amine precursor. semanticscholar.org

Synthesis of Transition Metal Complexes (e.g., Nickel, Copper, Manganese)

The synthesis of transition metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of metal salt (e.g., chlorides, acetates, nitrates) and solvent can influence the final structure and composition of the complex. wiley-vch.de

Nickel(II) Complexes: Nickel(II) complexes have been synthesized using ligands derived from similar phenol-based scaffolds. mdpi.com The reaction of a Schiff base ligand with a nickel(II) salt, often in the presence of a base to facilitate deprotonation of the phenolic hydroxyl group, yields stable complexes. mdpi.com These complexes can exhibit various coordination geometries, such as square planar or octahedral, depending on the stoichiometry and the nature of any ancillary ligands present. researchgate.netclarku.edu

Copper(II) Complexes: Copper(II) readily forms complexes with ligands of this type. The synthesis often involves the reaction of a copper(II) salt, such as copper(II) chloride, with the ligand in a solvent like methanol. acs.org The resulting copper(II) complexes can adopt different coordination geometries, with square planar being common for tetradentate Schiff base ligands derived from 2-formylphenols. researchgate.net

Manganese(II) Complexes: Manganese(II) complexes can be prepared by reacting a manganese(II) salt, like manganese(II) acetate (B1210297) or chloride, with the ligand. nih.govrsc.org The synthesis may require heating or stirring for an extended period to ensure complete reaction. nih.gov The resulting manganese(II) complexes can have various structures, including dimeric or polymeric arrangements, often with octahedral coordination around the manganese centers. semanticscholar.orgrsc.org

Metal IonTypical Precursor SaltCommon Coordination Geometries
Nickel(II)NiCl₂·6H₂O, Ni(OAc)₂·4H₂OSquare Planar, Octahedral
Copper(II)CuCl₂·2H₂O, Cu(OAc)₂·H₂OSquare Planar, Square Pyramidal
Manganese(II)MnCl₂·4H₂O, Mn(OAc)₂·4H₂OOctahedral, Distorted Octahedral

Structural Analysis of Metal Complexes Formed with this compound and its Derivatives

The precise arrangement of atoms within these metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography and other spectroscopic techniques provide detailed insights into their geometric and electronic structures.

X-ray Crystallography of Metal-Ligand Adducts

For instance, crystal structures of related Schiff base complexes reveal the planarity of the chelate rings and the specific bond distances between the metal and the donor atoms (phenolic oxygen, imine nitrogen, etc.). researchgate.netresearchgate.net In dimeric or polymeric structures, X-ray crystallography can elucidate the nature of the bridging ligands (e.g., halide ions or phenolic oxygen atoms) that link the metal centers. rsc.org

Geometric and Electronic Structures of Coordination Compounds

The geometric structure of these coordination compounds is dictated by the coordination number of the metal ion and the nature of the ligand. Common geometries include square planar for d⁸ metals like Ni(II) in certain ligand fields, and octahedral for many transition metal ions. mdpi.comresearchgate.net The bulky 4-methylphenyl group on the ligand can influence the crystal packing and may lead to distortions from ideal geometries.

The electronic structure is determined by the interaction between the metal d-orbitals and the ligand orbitals. Techniques such as UV-Vis spectroscopy can be used to probe the electronic transitions within the complex. For example, the spectra of Schiff base complexes often show bands corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the imine group. semanticscholar.org The coordination of the metal ion can cause shifts in the positions of these bands.

Ligand Design Principles Incorporating the this compound Scaffold

The this compound scaffold serves as a versatile platform for the design of more complex and functional ligands. nih.govresearchgate.net By modifying the formyl group or introducing additional functional groups onto the aromatic ring, ligands with tailored properties can be synthesized.

A primary strategy involves the condensation of the formyl group with various amines to create a wide array of Schiff base ligands. nih.gov The choice of the amine component allows for the introduction of different donor atoms (e.g., nitrogen, sulfur) and the control of the ligand's denticity and steric bulk. This can lead to the formation of mononuclear, dinuclear, or polynuclear metal complexes with specific catalytic or material properties. nih.gov

Furthermore, the 4-methylphenyl group can be replaced with other substituents to fine-tune the electronic properties of the ligand. Electron-donating or electron-withdrawing groups can influence the electron density at the coordination sites, thereby affecting the stability and reactivity of the resulting metal complexes.

Tailoring Ligand Architectures for Specific Metal Ion Selectivity

The selective binding of a ligand to a specific metal ion is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science. The architecture of ligands derived from this compound can be systematically modified to achieve desired metal ion selectivity. The inherent donor atoms in the parent molecule are the phenolate (B1203915) oxygen and the formyl oxygen. This bidentate O,O-donor set typically shows a preference for hard or borderline metal ions.

Further modifications, primarily through Schiff base condensation of the formyl group with various amines, can dramatically alter the coordination environment and, consequently, the metal ion selectivity. For instance, condensation with a simple primary amine introduces an imine nitrogen atom, creating an O,N-donor set. The nature of the R-group on the amine can be varied to introduce additional donor atoms, leading to polydentate ligands with tailored pockets for specific metal ions.

For example, reacting this compound with an amino alcohol can generate a tridentate O,N,O-donor ligand. The size of the chelate rings formed upon coordination can be controlled by the length of the alkyl chain in the amino alcohol, influencing the stability and selectivity for metal ions based on their preferred coordination geometry and ionic radius.

Influence of Substituents on Coordination Properties and Stability

The electronic and steric effects of substituents on the this compound framework are critical in determining the coordination properties and thermodynamic stability of the resulting metal complexes.

Electronic Effects: The electron-donating nature of the methyl group on the p-tolyl substituent increases the electron density on the phenolic oxygen. This enhanced basicity of the phenolate oxygen generally leads to stronger M-O bonds and more stable complexes compared to ligands with electron-withdrawing groups at the same position.

Further modification of the aromatic rings with additional electron-donating or electron-withdrawing groups can fine-tune the electronic properties. For instance, introducing a nitro group (an electron-withdrawing group) would decrease the basicity of the donor atoms, potentially leading to weaker coordination but also altering the redox properties of the resulting complex. Conversely, an electron-donating methoxy (B1213986) group would have the opposite effect.

Steric Effects: The steric hindrance provided by the p-tolyl group is a significant factor. It can influence the coordination number of the metal center, preventing the coordination of a larger number of ligands and favoring the formation of complexes with lower coordination numbers. This steric crowding can also protect the metal center from the approach of solvent molecules or other species, thereby enhancing the kinetic stability of the complex.

The position and size of substituents are crucial. A substituent placed ortho to the formyl or hydroxyl group would exert a much greater steric influence than one placed at a more distant position on the p-tolyl ring. This can be strategically used to control the geometry of the complex, for example, forcing a tetrahedral geometry over a square planar one for a given metal ion.

Catalytic Applications of 2 Formyl 6 4 Methylphenyl Phenol and Its Metal Complexes

Biomimetic Catalysis

Biomimetic catalysis is a field of study focused on the development of synthetic catalysts that emulate the function of natural enzymes. Metal complexes of Schiff bases, such as those derived from 2-Formyl-6-(4-methylphenyl)phenol, are of particular interest in this area due to their ability to mimic the active sites of metalloenzymes.

Oxidative Transformations Catalyzed by Metal Complexes

Metal complexes derived from Schiff base ligands are recognized for their capacity to catalyze a variety of oxidative transformations, mirroring the function of enzymes like cytochrome P-450. nih.gov These complexes, which can incorporate transition metals such as ruthenium, manganese, and cobalt, are adept at activating oxidants to perform selective oxidations of organic substrates. nih.govsemanticscholar.org For instance, ruthenium(II) complexes with Schiff base ligands have been shown to be effective catalysts for the oxidation of alcohols to aldehydes and ketones using N-methylmorpholine-N-oxide as the oxidant. nih.gov The catalytic prowess of these complexes is often attributed to the formation of high-valent metal-oxo species, which are potent oxidizing agents.

The design of the Schiff base ligand is crucial in tuning the catalytic activity of the metal complex. The electronic and steric properties of the ligand, influenced by substituents on the salicylaldehyde (B1680747) and amine precursors, can significantly impact the selectivity and efficiency of the catalytic oxidation.

Mechanistic Insights into Biomimetic Catalytic Cycles

The catalytic cycle of biomimetic oxidation by Schiff base metal complexes generally involves several key steps. The cycle is initiated by the coordination of the substrate to the metal center, followed by the activation of an oxidant, such as hydrogen peroxide or a peroxide derivative. researchgate.net This leads to the formation of a high-valent metal-oxo or metal-peroxo intermediate. This reactive intermediate then transfers an oxygen atom to the bound substrate, resulting in the oxidized product and the regeneration of the catalyst in its initial oxidation state, ready to commence a new cycle.

Organic Transformation Catalysis

The utility of this compound and its metal complexes extends to a broader range of organic transformations beyond biomimetic oxidation. These compounds can function as either primary catalysts or co-catalysts in various synthetic reactions.

Role as a Catalyst or Co-catalyst in Various Organic Reactions

Schiff base metal complexes have demonstrated catalytic activity in a number of organic reactions, including C-C bond formation, reduction, and polymerization. journalajacr.com For example, copper(II) complexes of Schiff bases have been utilized as catalysts in Claisen-Schmidt condensation reactions for the synthesis of chalcones, with some systems achieving high product yields. mdpi.com Gold(III) Schiff base complexes have also been reported to be effective catalysts for the self-coupling of aryl boronic acids, providing a route to symmetrical biaryl compounds. rsc.org

The catalytic performance in these reactions is influenced by the choice of metal ion and the specific structure of the Schiff base ligand. The ligand can play a role in stabilizing the metal center, modulating its reactivity, and influencing the stereochemistry of the products in asymmetric catalysis.

Heterogeneous vs. Homogeneous Catalytic Systems

Schiff base metal complexes can be employed in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the catalyst is dissolved in the same phase as the reactants, which often leads to high activity and selectivity. However, the separation and recovery of the catalyst from the reaction mixture can be challenging.

To address this limitation, there is a growing interest in the development of heterogeneous catalysts. This can be achieved by immobilizing the Schiff base metal complexes on solid supports such as silica (B1680970), polymers, or nanoparticles. asianpubs.org For instance, silica-supported Schiff base complexes have been studied for the oxidation of benzyl (B1604629) alcohol and have shown enhanced stability and reusability compared to their unsupported counterparts. asianpubs.org The heterogenization of homogeneous catalysts combines the advantages of high catalytic activity with the practical benefits of easy separation and recycling.

Photocatalytic Studies and Applications

In recent years, the photocatalytic properties of Schiff base metal complexes have garnered attention for their potential in environmental remediation and solar energy conversion.

Photocatalysis with these complexes typically involves the absorption of light to generate an excited state, which can then initiate redox reactions. The excited complex can either directly react with a substrate or transfer energy to another molecule, such as molecular oxygen, to produce reactive oxygen species like singlet oxygen or superoxide (B77818) radicals. These reactive species can then degrade organic pollutants.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-Formyl-6-(4-methylphenyl)phenol is expected to display a series of distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The phenolic hydroxyl (-OH) proton is typically observed as a broad singlet and its chemical shift can vary, generally appearing in the range of δ 4–7 ppm. libretexts.org The exact position can be influenced by solvent and concentration due to hydrogen bonding. The aldehydic proton (-CHO) is highly deshielded and is expected to appear as a singlet far downfield, typically between δ 9-10 ppm. okstate.edu

The aromatic protons on the phenol (B47542) ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). These protons would likely exhibit complex splitting patterns (doublets or multiplets) due to coupling with neighboring protons. docbrown.info Similarly, the protons on the 4-methylphenyl (tolyl) group will also resonate in the aromatic region, typically showing a characteristic AA'BB' system, which often appears as two doublets. rsc.org

The methyl (-CH₃) protons of the tolyl group are shielded and will appear as a sharp singlet in the aliphatic region, generally around δ 2.3-2.4 ppm. rsc.org For a similar compound, 2-hydroxy-3-methylbenzaldehyde, the methyl protons appear as a singlet at δ 2.232 ppm. researchgate.net

A D₂O exchange experiment can be used to confirm the phenolic -OH peak. Upon adding a drop of deuterium (B1214612) oxide to the NMR sample, the -OH proton exchanges with deuterium, causing its signal to disappear from the spectrum. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Phenolic -OH 4.0 - 7.0 broad singlet
Aldehydic -CHO 9.0 - 10.0 singlet
Aromatic -H (Phenol ring) 6.5 - 8.0 multiplet
Aromatic -H (Tolyl ring) 7.0 - 7.5 multiplet (AA'BB')
Methyl -CH₃ 2.3 - 2.4 singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

The carbonyl carbon of the aldehyde group is significantly deshielded and is expected to have a chemical shift in the range of δ 190-200 ppm. For instance, the aldehydic carbon in similar benzaldehyde (B42025) derivatives appears in this region. rsc.org The carbon atom attached to the hydroxyl group (C-OH) on the phenol ring is also deshielded, with an expected chemical shift around δ 155-160 ppm. docbrown.info

The other aromatic carbons will appear in the typical range of δ 110-160 ppm. The specific shifts depend on the substituents. The carbon atoms of the tolyl group will also fall within this range, with the methyl-substituted carbon appearing around δ 130-140 ppm. rsc.org The methyl carbon itself will be highly shielded, with a signal appearing in the aliphatic region, typically around δ 20-22 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aldehydic C=O 190 - 200
Phenolic C-OH 155 - 160
Aromatic C (Phenol & Tolyl rings) 110 - 160
Methyl -CH₃ 20 - 22

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. docbrown.info A strong, sharp absorption band is expected between 1650-1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. For salicylaldehyde (B1680747), a related compound, this peak appears near 1680 cm⁻¹. pdx.edu

Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands just above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic rings will give rise to several sharp bands in the 1450-1600 cm⁻¹ region. docbrown.info The C-O stretching vibration of the phenol is expected to be observed in the range of 1200-1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Phenolic -OH O-H stretch 3200 - 3600 Strong, Broad
Aldehydic C=O C=O stretch 1650 - 1700 Strong, Sharp
Aromatic C-H C-H stretch > 3000 Weak to Medium
Aromatic C=C C=C stretch 1450 - 1600 Medium, Sharp
Phenolic C-O C-O stretch 1200 - 1300 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular formula of this compound is C₁₄H₁₂O₂, giving it a molecular weight of 212.24 g/mol . Therefore, the molecular ion peak (M⁺) is expected at an m/z value of 212.

The fragmentation pattern will be influenced by the functional groups. Common fragmentation pathways for phenols include the loss of a hydrogen atom (M-1) or a CO molecule (M-28). libretexts.org For aromatic aldehydes like benzaldehyde, a common fragmentation is the loss of a hydrogen atom (M-1) to form a stable acylium ion, or the loss of the formyl group (-CHO) to give an m/z of (M-29). docbrown.info

For this compound, we can anticipate the following key fragments:

m/z 211: Loss of a hydrogen atom [M-H]⁺.

m/z 183: Loss of the formyl group [M-CHO]⁺.

m/z 91: A tropylium (B1234903) ion [C₇H₇]⁺ from the tolyl group.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
212 [C₁₄H₁₂O₂]⁺ (Molecular Ion)
211 [C₁₄H₁₁O₂]⁺
183 [C₁₃H₁₁O]⁺
91 [C₇H₇]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as aromatic rings and carbonyl groups, in this compound leads to characteristic absorptions in the UV-Vis region.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the aromatic rings and the C=C bonds. These are typically observed in the range of 200-300 nm. The n → π* transition of the carbonyl group is also expected, which is generally a weaker absorption and appears at a longer wavelength, often above 300 nm. For salicylaldehyde, UV absorption maxima are observed around 255 nm and 325 nm. nist.gov The extended conjugation in this compound due to the tolyl substituent may cause a slight bathochromic (red) shift in these absorptions.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Transition Predicted λₘₐₓ (nm)
π → π* 250 - 270
n → π* 320 - 340

X-ray Diffraction (XRD) for Solid-State Structure and Conformation

For example, the crystal structure of 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, which shares the substituted phenol and tolyl moieties, reveals a monoclinic crystal system. nih.gov In this related structure, the dihedral angle between the substituted benzaldehyde and toluidine moieties is approximately 17-20 degrees. nih.gov It is likely that in this compound, the two aromatic rings are also not coplanar due to steric hindrance.

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable in modern chemistry for the detailed investigation of molecular structures and properties. In the context of substituted phenols such as this compound, these methods provide deep insights into their electronic and magnetic behavior, particularly their photophysical characteristics and the nature of their interactions with metal ions.

Emission Spectroscopy for Photophysical Properties

Emission spectroscopy, particularly fluorescence spectroscopy, is a powerful tool for studying the photophysical properties of fluorescent organic molecules. While direct studies on this compound are not extensively available in the public domain, the photophysical behavior of structurally related Schiff base ligands derived from salicylaldehyde and p-toluidine (B81030) can provide valuable insights. These Schiff bases exhibit interesting fluorescence properties due to the presence of an intramolecular hydrogen bond and an extended π-conjugation system, which are features also present in this compound.

Research on the Schiff base ligand synthesized from p-toluidine and salicylaldehyde has shown that the compound displays fluorescence emission. chemistryjournal.netresearchgate.net The emission is attributed to the π→π* intraligand transitions. researchgate.net The photophysical properties are often solvent-dependent, with changes in solvent polarity affecting the emission wavelength and quantum yield. For instance, in a study of a Schiff base derived from salicylaldehyde and p-toluidine, the fluorescence spectrum was investigated in methanol. chemistryjournal.net

A D–π-A Schiff-base compound, prepared using diaminomaleonitrile (B72808) and 4-(N,N-diethylamino)salicylaldehyde, demonstrated aggregation-induced emission enhancement (AIEE) characteristics. rsc.org This phenomenon, attributed to the restriction of intramolecular rotation (RIR), highlights the influence of the molecular environment on the emissive properties. rsc.org Grinding crystals of this compound led to a significant enhancement in fluorescence emission, a phenomenon linked to the disruption of intermolecular hydrogen bonds. rsc.org

The following table summarizes representative photophysical data for a Schiff base ligand derived from salicylaldehyde and p-toluidine, which serves as a model for understanding the potential properties of this compound.

Table 1: Photophysical Data for a Salicylaldehyde-p-toluidine Schiff Base Ligand

Parameter Value Solvent Reference
Excitation Wavelength (λex) 270 nm Not Specified researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying paramagnetic metal complexes of organic ligands. While direct EPR studies on metal complexes of this compound are not readily found in the literature, the extensive research on paramagnetic metal complexes of related Schiff base ligands derived from salicylaldehyde provides a strong basis for discussion. rasayanjournal.co.inresearchgate.net

These ligands readily form stable complexes with transition metals such as Cu(II), Mn(II), Co(II), and Cr(III). rasayanjournal.co.inniscpr.res.inresearchgate.net The EPR spectra of these complexes provide detailed information about the oxidation state of the metal ion, the geometry of the coordination sphere, and the nature of the metal-ligand bonding.

For example, the EPR spectrum of a Cu(II) complex with a Schiff base derived from 3-ethoxysalicylaldehyde (B1293910) and p-toluidine confirmed a distorted octahedral geometry and the presence of the unpaired electron in the dx2-y2 orbital. rasayanjournal.co.in Similarly, EPR studies of Cr(III) complexes with salicylaldehyde-based Schiff bases have been used to support an octahedral structure, corroborating findings from electronic spectra. researchgate.netresearchgate.net

The g-values and hyperfine coupling constants obtained from EPR spectra are key parameters for characterizing these complexes. The anisotropy of the g-values (gx, gy, gz) can distinguish between different coordination geometries (e.g., tetrahedral, square planar, octahedral).

The table below presents illustrative EPR data for a Cu(II) complex of a Schiff base ligand structurally related to the title compound.

Table 2: Illustrative EPR Spectral Data for a Paramagnetic Metal Complex of a Related Schiff Base Ligand

Complex g-values Hyperfine Coupling (A) Inferred Geometry Reference

EST-L refers to the Schiff base ligand 2-((p-tolylimino)-6-ethoxyphenol derived from 3-ethoxysalicylaldehyde and p-toluidine.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide insights into the behavior of electrons within a molecule, which governs its chemical characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the reactivity and stability of chemical compounds. For phenolic derivatives, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G**, are employed to determine various electronic and energetic descriptors.

These descriptors are crucial for understanding the molecule's behavior in chemical reactions. Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Other important descriptors derived from DFT calculations include ionization potential, electron affinity, chemical hardness, and softness. These parameters provide a quantitative measure of a molecule's ability to donate or accept electrons, which is central to its reactivity.

Table 1: Illustrative DFT-Calculated Electronic and Energetic Descriptors for a Phenolic Compound

DescriptorValue (Illustrative)Significance
HOMO Energy-6.2 eVRelates to the ability to donate an electron
LUMO Energy-1.8 eVRelates to the ability to accept an electron
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Ionization Potential6.2 eVEnergy required to remove an electron
Electron Affinity1.8 eVEnergy released upon gaining an electron
Hardness (η)2.2 eVResistance to change in electron distribution
Softness (S)0.45 eV⁻¹Reciprocal of hardness, indicates higher reactivity

Note: These values are for illustrative purposes and are typical for similar phenolic structures.

Molecular Orbital Analysis

Molecular Orbital (MO) analysis provides a detailed picture of the distribution and energy of electrons within a molecule. The HOMO and LUMO are the frontier molecular orbitals and are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, while the LUMO is the orbital to which an electron is most likely to be accepted.

The spatial distribution of these orbitals is also informative. For phenolic compounds, the HOMO is often localized on the phenol (B47542) ring and the oxygen atom, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, may be distributed over other parts of the molecule, indicating potential sites for nucleophilic attack. The analysis of MOs helps in predicting the regioselectivity of chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide valuable insights into the dynamic behavior of molecules, such as conformational changes and interactions with other molecules.

Ligand-Receptor Interactions and Molecular Recognition

While no specific ligand-receptor interaction studies for 2-Formyl-6-(4-methylphenyl)phenol are available, MD simulations are a crucial tool for investigating such interactions for similar compounds. These simulations can model how a ligand, such as the phenol derivative, binds to a biological target, like a receptor protein. The formyl peptide receptors (FPRs) are a class of receptors that recognize formylated peptides and other ligands, mediating inflammatory responses.

MD simulations can help to understand the binding affinity and mode of interaction between a ligand and its receptor. This information is vital in drug discovery for designing molecules with improved binding and efficacy. The simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Conformational Analysis and Stability

The three-dimensional structure of a molecule, or its conformation, plays a significant role in its chemical and biological activity. Conformational analysis involves identifying the stable conformations of a molecule and the energy barriers between them. For molecules with rotatable bonds, such as the C-C bond connecting the two aromatic rings in this compound, multiple conformations can exist.

Computational methods, including both quantum mechanics and molecular mechanics, can be used to perform conformational analysis. By systematically rotating the dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

For related formyl-containing aromatic compounds, theoretical calculations have shown that the relative stability of different conformers is influenced by electrostatic interactions. In the solid state, the conformation is often stabilized by intramolecular hydrogen bonds, for instance between the phenolic hydroxyl group and the formyl oxygen, which forms a six-membered ring.

Applications in Materials Science and Sensing

Integration into Functional Materials

The integration of 2-Formyl-6-(4-methylphenyl)phenol into functional materials has not been reported in the scientific literature.

No studies have been found that utilize This compound as a monomer or additive in the creation of polymeric materials or functional coatings.

The photoactive or luminescent properties of This compound have not been characterized or exploited in the design of new materials, according to available data.

Advanced Material Design and Fabrication Strategies

There are no documented strategies for the design or fabrication of advanced materials that specifically incorporate This compound .

Concluding Remarks on Data Availability

It is important to note that a significant body of research exists for a structurally similar, but distinct, compound: 2,6-diformyl-4-methylphenol . This related molecule is a well-known platform for the development of a wide array of chemosensors and functional materials. However, due to the specific structural difference—a second formyl group in place of the 4-methylphenyl group—the findings related to 2,6-diformyl-4-methylphenol cannot be attributed to This compound . The unique electronic and steric properties imparted by the 4-methylphenyl substituent would lead to significantly different chemical behaviors and applications, which remain unexplored in the current scientific literature.

Biological Activity of 2 Formyl 6 4 Methylphenyl Phenol Derivatives Academic Research Focus

Antimicrobial Activity Investigations (Excluding Clinical Trials)

The antimicrobial potential of derivatives of 2-Formyl-6-(4-methylphenyl)phenol, particularly Schiff bases, has been evaluated against a variety of pathogenic microorganisms. The imine group (HC=N) in Schiff bases is often considered crucial for their biological activity. jocpr.com

In Vitro Studies on Bacterial Strains and Fungi

In vitro studies have demonstrated that Schiff base derivatives of substituted salicylaldehydes exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Research on Schiff bases derived from salicylaldehyde (B1680747) and various amines has shown moderate to good activity against a panel of microorganisms. nih.gov For instance, certain salicylaldehyde Schiff bases have shown minimum inhibitory concentrations (MICs) as low as 50 µg/mL against strains like Pseudomonas aeruginosa and Escherichia coli. nih.gov Similarly, Schiff bases synthesized from para-aminophenol and substituted benzaldehydes were active against E. coli and Staphylococcus aureus with MIC values starting at 62.5 µg/mL, and against Candida albicans with MICs from 62.5 µg/mL to 250 µg/mL. mediresonline.org

Studies on other phenolic derivatives, such as those from 2-allylphenol (B1664045), have also shown potent antifungal effects. researchgate.netresearchgate.net For example, a metabolite of 2-allylphenol, 2-(2-hydroxypropyl) phenol (B47542), exhibited significant inhibition of mycelial growth against plant pathogens like Botrytis cinerea, with EC50 values ranging from 1.0 to 23.5 µg/ml, which were lower than the parent compound. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Salicylaldehyde Schiff Base Derivatives

Derivative Type Bacterial/Fungal Strain MIC (µg/mL) Reference
Salicylaldehyde + Aminobenzoic Acid Pseudomonas aeruginosa 50 nih.gov
Salicylaldehyde + Naphthalene-2-amine Escherichia coli 50 nih.gov
Salicylaldehyde + p-Phenylenediamine Stenotrophomonas maltophilia 50 nih.gov
Benzaldehyde (B42025) + p-Aminophenol Escherichia coli 62.5 mediresonline.org
Benzaldehyde + p-Aminophenol Staphylococcus aureus 62.5 mediresonline.org
Anisaldehyde + p-Aminophenol Candida albicans 62.5 mediresonline.org

Structure-Activity Relationship Studies (SAR) in Antimicrobial Contexts

Structure-activity relationship (SAR) studies provide insight into how the chemical structure of these derivatives influences their antimicrobial efficacy.

The position and nature of substituents on the aromatic rings are critical. For Schiff bases derived from 2-aminophenol (B121084) and salicylaldehyde derivatives, the salicylaldehyde and o-vanillin analogues showed significant activity, whereas the p-vanillin derivative was found to be virtually inactive. jocpr.com This suggests that the substitution pattern on the aldehyde ring directly impacts biological function.

In a series of 2-allylphenol derivatives, modifying the phenolic hydroxyl group to a methoxy (B1213986) or acetyl group led to a dramatic increase in antifungal activity against B. cinerea, with the IC50 value dropping from 68 µg/mL for the parent phenol to as low as 1 and 2 µg/mL for the derivatives. researchgate.net This highlights the significant role of the hydroxyl group in modulating activity.

Furthermore, studies on other heterocyclic systems incorporating substituted phenols have shown that electron-withdrawing groups (like bromo or nitro groups) versus electron-donating groups (like dimethylamino or methoxy groups) can have varied effects on activity against different bacterial strains, indicating that the electronic properties of the substituents are a key factor in antimicrobial potency. ej-chem.org

Proposed Mechanisms of Action (e.g., Membrane Disruption, Enzyme Inhibition)

The precise mechanisms of antimicrobial action for this compound derivatives are not fully elucidated, but research on related phenolic and Schiff base compounds points to several potential pathways.

A primary proposed mechanism for phenolic compounds involves the disruption of the microbial cell membrane. This can lead to a cascade of detrimental effects, including the degradation of the cytoplasmic membrane, damage to membrane proteins, and an increase in membrane permeability, ultimately causing cell death. nih.gov

For some antifungal phenol derivatives, such as 2-allylphenol, the mechanism is believed to involve the inhibition of cellular respiration. researchgate.netnih.gov Studies on B. cinerea suggest that these compounds can inhibit both the normal and alternative respiratory pathways of the fungus. nih.gov This fungistatic action can effectively halt the growth of the pathogen. researchgate.net The azomethine group (-CH=N-) characteristic of Schiff bases is widely believed to be a key pharmacophore responsible for their biological activities, potentially by interfering with essential cellular processes or enzyme functions within the microorganism. jocpr.com

Anticancer Potential (Excluding Clinical Trials)

Beyond antimicrobial investigations, derivatives of substituted phenols have been evaluated for their potential as anticancer agents. These non-clinical studies focus on understanding their cytotoxicity against various cancer cell lines and the molecular pathways they affect.

In Vitro Cytotoxicity and Apoptosis Induction Studies

Phenolic compounds are recognized for their cytotoxic properties against cancer cells. eurekaselect.comnih.gov A particularly relevant derivative, 2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenol (THTMP), which contains the same p-tolylphenol moiety as the subject compound, demonstrated notable anticancer activity. THTMP was found to have an IC50 value of 36.6 µM against the human osteosarcoma cell line U2OS and inhibited cell growth in a time-dependent manner. researchgate.net

Further investigations into related substituted 2-hydroxy-N-(arylalkyl)benzamides revealed several compounds with single-digit micromolar IC50 values against various human cancer cell lines. nih.gov One of the most potent of these compounds reduced proliferation and induced apoptosis in the G361 melanoma cell line in a dose-dependent fashion. nih.gov The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. This was confirmed by observing an increase in the subdiploid cell population, the activation of caspases, and the specific cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Table 2: In Vitro Cytotoxicity of Selected Phenol Derivatives

Compound Cell Line IC50 (µM) Reference
2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenol (THTMP) U2OS (Osteosarcoma) 36.6 researchgate.net
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenol U2OS (Osteosarcoma) 50.5 ± 3.8 eurekaselect.comnih.gov

Exploration of Molecular Targets (e.g., Enzyme Inhibition, Signaling Pathways)

Research into the mechanisms of anticancer action has pointed to several molecular targets and signaling pathways. The derivative THTMP was found to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases 3 and 7. researchgate.net Caspases are a family of protease enzymes that play essential roles in programmed cell death.

Studies on other phenolic derivatives have implicated the involvement of the Bcl-2 family of proteins, which are key regulators of apoptosis. Some phenolic compounds can induce the upregulation of pro-apoptotic proteins like Bax and Bad, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. mdpi.com The balance between these proteins is critical in determining a cell's fate.

Enzyme inhibition is another potential mechanism. Derivatives of 2,4-diphenyl-6-aryl pyridines, which are structurally related, have been identified as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. nih.gov Metal complexes of related phenol-based ligands have also been shown to promote the cleavage of plasmid DNA, indicating direct interaction with DNA as a possible mode of action. nih.gov Some studies also suggest that certain phenolic derivatives may trigger apoptosis through a mitochondrial calcium-independent mechanism. nih.gov

Antioxidant Properties and Radical Scavenging Activity

Comprehensive searches of academic literature and scientific databases did not yield specific studies on the antioxidant properties of the chemical compound this compound. While research exists on the antioxidant potential of various phenolic compounds, data directly pertaining to this specific derivative, including its radical scavenging activity, is not available in the reviewed sources.

Assays for Antioxidant Capacity (e.g., DPPH, FRAP)

There are no specific experimental results found in the public domain that detail the evaluation of this compound using standard antioxidant capacity assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) assay. Consequently, no data tables can be generated to present its performance in these tests.

Correlation with Molecular Structure

Due to the absence of experimental data on the antioxidant activity of this compound, a correlation between its specific molecular structure and its antioxidant capacity cannot be established. Structure-activity relationship (SAR) studies for this particular compound have not been reported in the available scientific literature.

Anti-inflammatory Research

Similarly, a thorough review of scientific literature did not uncover any research specifically investigating the anti-inflammatory properties of this compound. While the broader class of phenolic compounds has been a subject of interest in anti-inflammatory research, studies focusing on this particular derivative are not present in the accessed databases. Therefore, no detailed research findings or data on its anti-inflammatory effects can be provided.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The synthesis of 2-Formyl-6-(4-methylphenyl)phenol and its derivatives is a key area for future investigation, with a focus on developing more efficient, sustainable, and versatile methods.

Conventional synthesis of salicylaldehyde (B1680747) derivatives can sometimes be limited by moderate yields and the formation of byproducts. google.com Future research could focus on overcoming these challenges. One promising avenue is the exploration of green synthesis methodologies. This includes the use of aqueous media and grinding techniques, which have been successfully employed for the synthesis of other chromone (B188151) derivatives and could be adapted for 2-Formyl-6-arylphenols. researchgate.net Such methods reduce the reliance on hazardous organic solvents, aligning with the principles of sustainable chemistry.

Another area of interest is the application of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and poly[bis(4-phenyl)(2,4,6-trimethyl-phenyl)amine] (PTAA). organic-chemistry.orgresearchgate.netresearchgate.netasianpubs.org Exploring microwave-assisted protocols for the formylation of 2-(4-methylphenyl)phenol (B24602) or the direct synthesis from readily available precursors could offer a more efficient route to the target compound.

Furthermore, the development of flow chemistry processes for the synthesis of substituted salicylaldehydes presents an opportunity for continuous manufacturing with precise control over reaction parameters. researchgate.net This could lead to improved scalability and safety. Additionally, novel catalytic systems, such as those employing magnesium methoxide (B1231860) in reactive grinding for the ortho-formylation of phenols, could be optimized for the synthesis of this compound, potentially offering high regioselectivity and yields. orientjchem.org A patent has described the synthesis of salicylaldehyde derivatives by forming an anhydro dimer, performing chemical transformations, and then hydrolyzing it, which could be another explored pathway. google.comgoogleapis.com

Advanced Ligand and Catalyst Development

The structural features of this compound make it an excellent precursor for the development of advanced ligands and catalysts. The aldehyde and hydroxyl groups provide ideal sites for coordination with metal ions, leading to the formation of stable and catalytically active metal complexes.

The condensation of this compound with various primary amines readily yields Schiff base ligands . These ligands are known for their ability to form stable complexes with a wide range of transition metals. tandfonline.comnih.gov Future research will likely focus on synthesizing a diverse library of Schiff bases derived from this phenol (B47542) with different amines to fine-tune the steric and electronic properties of the resulting metal complexes. These complexes have shown potential in various catalytic applications. nih.gov

A significant area of future research is the application of these metal complexes in catalysis . For instance, ruthenium complexes with Schiff base ligands have been investigated for transfer hydrogenation of ketones. nih.gov The development of catalysts based on this compound for these and other important organic transformations, such as C-C coupling reactions and oxidations, is a promising direction. nih.gov The role of metal-ligand cooperation in enabling catalytic cycles, as seen in the hydrogenation of ruthenium carbonyls to formyl species, could be a key concept to explore with ligands derived from this phenol. chemrxiv.org The synthesis of metal complexes with azo-containing ligands derived from similar phenolic compounds has also been reported, suggesting another class of ligands to be explored. semanticscholar.org

Multi-Functional Material Design

The unique photophysical and electronic properties that can be engineered into derivatives of this compound make it a promising building block for the design of multi-functional materials.

One of the most exciting future directions is the development of fluorescent sensors . Schiff bases derived from the closely related 2,6-diformyl-4-methylphenol have been shown to act as highly selective and sensitive fluorescent chemosensors for a variety of metal ions and anions. asianpubs.orgbohrium.com By condensing this compound with different amines, it is anticipated that novel sensors can be designed for the detection of specific analytes through mechanisms such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). researchgate.net

Another promising application is in the field of organic light-emitting diodes (OLEDs) . Carbazole derivatives with aryl and arylamino substituents have been successfully used as components in OLEDs due to their excellent charge transport and electroluminescent properties. nih.govresearchgate.net The incorporation of the this compound moiety into larger conjugated systems could lead to the development of new materials for OLEDs with improved efficiency and stability.

Deeper Mechanistic Elucidation of Biological Activities

Schiff bases derived from salicylaldehydes are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. tandfonline.comnih.gov Future research should focus on a deeper mechanistic understanding of these activities for derivatives of this compound.

The antimicrobial mechanism of salicylaldehyde Schiff bases is an area of active investigation. It is believed that the imine group plays a crucial role in their biological action. jocpr.com Chelation with metal ions can enhance the lipophilicity of the compounds, facilitating their transport across cell membranes and subsequent interaction with intracellular targets. tandfonline.comijpsr.com Future studies could involve detailed investigations into how Schiff bases derived from this compound and their metal complexes interact with microbial cells, inhibit enzyme activity, and disrupt cellular processes. The antimicrobial activity of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives has been evaluated, providing a basis for similar studies on the target compound. jocpr.com

Furthermore, the investigation of other potential biological activities, such as anticholinesterase and carbonic anhydrase inhibition , which have been observed in other phenol-containing Schiff bases, could be a fruitful area of research. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives.

Density Functional Theory (DFT) calculations can provide valuable insights into the molecular structure, electronic properties, and spectroscopic characteristics of this compound and its derivatives. researchgate.netnih.gov Such studies can be used to predict the stability of different tautomeric forms, analyze frontier molecular orbitals (HOMO-LUMO), and understand the nature of intramolecular hydrogen bonding. researchgate.netnih.gov For instance, DFT studies on similar Schiff bases have been used to rationalize their observed crystal structures and spectroscopic data. nih.gov

Molecular docking simulations can be employed to predict the binding modes and affinities of derivatives of this compound with biological targets, such as enzymes and proteins. nih.gov This can help in the rational design of more potent bioactive compounds. The integration of computational screening with experimental validation can streamline the drug discovery process.

By combining theoretical predictions with experimental synthesis, characterization, and testing, researchers can gain a deeper understanding of the structure-property relationships governing the behavior of these molecules. This integrated approach will be instrumental in unlocking the full potential of this compound in the development of new technologies and therapies. The study of Schiff bases of 2-aminophenol (B121084) through synthesis, chemosensing, and computational methods provides a model for this integrated approach. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2-Formyl-6-(4-methylphenyl)phenol?

A multi-step synthesis is typically employed, involving:

  • Step 1 : Functionalization of a phenol precursor (e.g., 6-(4-methylphenyl)phenol) via formylation using Vilsmeier-Haack or Duff reactions to introduce the aldehyde group.
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
  • Step 3 : Validation using spectroscopic techniques (e.g., NMR, IR) and mass spectrometry.
    Key challenges include regioselectivity control during formylation and minimizing side reactions. Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement .

Q. How should this compound be handled and stored in laboratory settings?

  • Storage : Store in airtight, light-resistant containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation of the aldehyde group.
  • Handling : Use nitrile gloves (tested for chemical resistance under EN374 standards) and safety goggles. Avoid skin contact due to potential irritancy of phenolic derivatives.
  • Waste disposal : Neutralize with a mild base (e.g., sodium bicarbonate) before disposal in accordance with institutional hazardous waste protocols .

Q. What analytical techniques are most effective for structural characterization?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry, bond angles, and intermolecular interactions. Use SHELXL for refinement and ORTEP-3 for visualization .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to confirm formyl and aromatic protons.
    • FT-IR : Identify carbonyl (C=O) stretching (~1680 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) bands.
  • Mass spectrometry (HRMS) : Validate molecular weight with <5 ppm error .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound?

  • Data collection : Use high-resolution synchrotron data (λ < 1 Å) to mitigate absorption errors.
  • Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. For disordered regions, use PART or SUMP instructions.
  • Validation : Check for overfitting using R-free values and the IUCr’s checkCIF tool. Address outliers in bond lengths/angles via constrained refinement .

Q. What methodologies elucidate hydrogen-bonding networks and their role in crystal packing?

  • Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to map donor-acceptor interactions.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O-H···O/N) with CrystalExplorer.
  • Thermal ellipsoid plots (ORTEP-3) : Visualize anisotropic displacement to assess dynamic disorder affecting packing .

Q. How can contradictions between computational and experimental spectroscopic data be resolved?

  • DFT benchmarking : Compare calculated (e.g., B3LYP/6-311+G(d,p)) and experimental NMR/IR spectra. Adjust solvent models (e.g., PCM for DMSO) to improve agreement.
  • Dynamic effects : Account for temperature-dependent conformational changes via molecular dynamics simulations.
  • Error sources : Re-examine crystallographic data for static disorder or partial occupancy that may skew comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.